molecular formula C16H24ClNO3 B1397323 Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride CAS No. 1219964-52-9

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Cat. No.: B1397323
CAS No.: 1219964-52-9
M. Wt: 313.82 g/mol
InChI Key: LNMSBLBRMBIIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride is a chemical compound with the molecular formula C₁₆H₂₄ClNO₃. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, an ethoxy group, and a benzoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 4-hydroxybenzoate and 2-(2-piperidinyl)ethanol.

    Esterification: Ethyl 4-hydroxybenzoate undergoes esterification with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate.

    Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. Key considerations include:

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

    Purification: Employing techniques like recrystallization or chromatography to purify the compound.

    Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its piperidine moiety.

    Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors in the body, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 4-[2-(4-piperidinyl)ethoxy]benzoate hydrochloride: Similar structure but with a different position of the piperidine ring.

    Ethyl 4-[2-(1-piperidinyl)ethoxy]benzoate hydrochloride: Another positional isomer with distinct biological properties.

Uniqueness

The unique structure of this compound, particularly the position of the piperidine ring, imparts specific chemical and biological properties that differentiate it from its isomers. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

ethyl 4-(2-piperidin-2-ylethoxy)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-2-19-16(18)13-6-8-15(9-7-13)20-12-10-14-5-3-4-11-17-14;/h6-9,14,17H,2-5,10-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMSBLBRMBIIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.